5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene
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Overview
Description
5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of brominated aromatic compounds. It features a benzene ring substituted with a bromine atom, an ethynyl group, and two methoxy groups, one of which is part of a methoxybenzyl ether. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of a suitable ethynylbenzene derivative, followed by the introduction of methoxy groups through etherification reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or ketones derived from the ethynyl group.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethynyl-3-methoxy-2-((4-methoxybenzyl)oxy)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the ethynyl group participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-phenylacetylene: Similar structure but lacks the methoxy and methoxybenzyl groups.
4-Bromo-1-ethynyl-2-methoxybenzene: Similar but with different substitution pattern on the benzene ring.
5-Bromo-2-ethynyl-3-methoxybenzaldehyde: Contains an aldehyde group instead of the methoxybenzyl ether.
Properties
IUPAC Name |
5-bromo-1-ethynyl-3-methoxy-2-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-4-13-9-14(18)10-16(20-3)17(13)21-11-12-5-7-15(19-2)8-6-12/h1,5-10H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIENIXFBRBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2OC)Br)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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